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Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1] It is
classified as a lantibiotic, a class of bacteriocins containing unique lanthionine and 3-
methyllanthionine residues.[2] Widely recognized for its efficacy against a broad spectrum of
Gram-positive bacteria, including notorious foodborne pathogens and their spores, nisin has
been approved as a natural food preservative (E234) in over 50 countries.[1][3][4][5] Its high
efficacy, safety profile, and natural origin make it a preferred alternative to synthetic
preservatives, aligning with the growing consumer demand for "clean-label" food products.[3][6]

Nisin is particularly effective against spoilage organisms such as Listeria monocytogenes,
Staphylococcus aureus, Bacillus cereus, and Clostridium botulinum.[1] While its activity against
Gram-negative bacteria is limited due to their protective outer membrane, its efficacy can be
enhanced when used in combination with chelating agents like EDTA or with physical
treatments that permeabilize the outer membrane.[1][2]

Mechanism of Action
Nisin employs a dual mechanism of action that targets the bacterial cell envelope:

« Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor
molecule for peptidoglycan synthesis in the bacterial cell wall.[7][8] This interaction
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sequesters Lipid I, preventing its incorporation into the growing peptidoglycan layer and
thereby halting cell wall construction.[6][8]

o Pore Formation: Following the initial binding to Lipid Il, the nisin-Lipid Il complex acts as a
docking site, facilitating the insertion of additional nisin molecules into the cytoplasmic
membrane.[7][8] This process leads to the formation of stable pores, causing a rapid efflux of
essential ions (like K+ and H+), amino acids, and ATP.[7][8] The resulting dissipation of the
proton motive force and pH gradient across the membrane ultimately leads to cell death.[1]

[7]

This dual-action mechanism makes nisin highly potent, with activity often observed in the
nanomolar range.[7]
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Caption: Dual mechanism of action of nisin against Gram-positive bacteria.

Application Notes

Nisin's application levels vary depending on the food matrix, processing conditions, target
microorganisms, and desired shelf life.[1] It is most stable and effective in acidic conditions (pH
3.0-5.0).[9] Its efficacy can be reduced in high-fat or high-protein foods due to potential binding
interactions.[9][10]

Nisin is widely used in dairy products due to their typically acidic nature, which enhances its
stability.[9][11] It effectively controls the growth of spoilage bacteria and pathogens like Listeria
and spore-forming Clostridia.[11][12]
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Recommended
. Nisin L
Dairy Product . Observed Effect Citation(s)
Concentration
(9/kg or ppm)
N ) Reduces spoilage rate
UHT Sterilized Milk 0.05 g/kg (50 ppm) [12]
from 0.04% to 0%.
Enables storage at
) 0.08 g/kg (80 ppm) )
Low-Fat Milk/Cream ) 40°C for up to six [12]
with heat treatment
weeks.
Extends room-
temperature shelf life
Yogurt (pH ~4.0) 0.05 g/kg (50 ppm) [12]
from 6 days to over 1
month.
Inhibits heat-resistant
Cheese 0.05- 0.1 g/kg (50- spores (e.g., [12]
(Processed/Ripened) 100 ppm) Clostridium
botulinum).
Reduces Listeria
0.05 - 0.1 g/kg (50- monocytogenes count
Cottage Cheese ohkg ( yieg o [12]
100 ppm) by ~3 log cycles within
3 days.
Suppresses heat-
Canned Condensed 0.08 - 0.1 g/kg (80- resistant spores and [12]

Milk

100 ppm)

shortens heat

treatment time.

In meat products, nisin helps control pathogens like Listeria monocytogenes and extends shelf

life by inhibiting Gram-positive spoilage bacteria.[3][13] Its application can be challenged by

higher pH and complex protein content, but it is effective, especially in combination with other

hurdles.[3][9]
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Recommended
Meat Product Nisin Observed Effect Citation(s)
Concentration

50 - 150 ppm (in Extends shelf life at
Low-Temperature o )

combination with other  room temperature to [14]
Meat Products )

preservatives) over three months.
Cooked Aquatic Extends shelf life of
Products (e.g., 100 - 150 ppm raw shrimp meat from  [14]
Shrimp) 2 days to 60-70 days.

Nisin is particularly useful in acidic beverages like fruit juices, where its stability is enhanced by
the low pH.[9][15] It controls spoilage from lactic acid bacteria and other Gram-positive

organisms.[15][16]
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Recommended
Beverage Type Nisin Observed Effect Citation(s)
Concentration

Extends shelf life from
Dairy Beverages 50 - 100 ppm 7-10 days to 15-21 [15]
days at 25°C.

Extends shelf life from
50 - 80 ppm 2-3 days to 7-10 days [15]
at 4°C.

Freshly Squeezed

Fruit Juice

Synergistic effect with
) o high sugar
High-Sugar Fruit Juice 40 - 60 ppm S [15]
concentration inhibits

microbial growth.

Extends shelf life from
7-14 days to up to 30

Tea Beverages 300 ppm (0.03%) [17]
days under

refrigeration.

Suppresses spoilage
by Gram-positive

Beer and Wine Application specific bacteria without [18]
affecting yeast

fermentation.

Nisin's heat stability, especially at low pH, makes it valuable for canned foods.[19][20] It can
inhibit the outgrowth of heat-resistant spores, allowing for a reduction in the intensity of thermal
processing, which helps preserve the nutritional and sensory quality of the food.[14][21]
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Recommended
Food Type Nisin Observed Effect Citation(s)
Concentration

Can maintain product

uality for 2 years
Canned Foods a Y y

100 ppm under hot conditions; [14]
(general)
allows for reduced
heat treatment.
Inhibits outgrowth of
Canned Vegetables o -~ thermophilic spores
Application specific ) ) [41122]
(pH > 4.5) like Bacillus
stearothermophilus.
o Used to control post-
Liquid Egg L - .
] Application specific processing [4]
(Pasteurized)

contamination.

Experimental Protocols

The following protocols provide standardized methods for evaluating the activity and efficacy of
nisin for research and quality control purposes.

This protocol uses the broth microdilution method to determine the lowest concentration of
nisin that inhibits the visible growth of a target microorganism.[23][24]

Materials:

Nisin standard of known activity

Target microorganism (e.g., Listeria monocytogenes, Bacillus cereus)

Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller Hinton Broth)

Sterile 96-well microtiter plates

Spectrophotometer (OD600nm)
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e |ncubator
Procedure:

o Prepare Nisin Stock Solution: Dissolve nisin powder in sterile 0.02 N HCI to create a
concentrated stock solution (e.g., 1 mg/mL). Nisin is more soluble and stable at acidic pH.

e Prepare Inoculum: Culture the target microorganism overnight in the appropriate broth.
Dilute the culture to achieve a final concentration of approximately 5 x 10°"5 CFU/mL in the
wells.

» Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the nisin stock solution
with the sterile broth to achieve a range of desired concentrations.

 Inoculation: Add the prepared microbial inoculum to each well containing the nisin dilutions.

o Controls: Include a positive control (broth + inoculum, no nisin) and a negative control (broth
only, no inoculum).

 Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g.,
37°C) for 16-24 hours.

e Determine MIC: The MIC is the lowest concentration of nisin in which no visible turbidity
(growth) is observed. This can be confirmed by measuring the optical density (OD) at 600
nm.
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nisin.

This protocol provides a general framework for assessing nisin's effectiveness in a specific

food product.

Materials:

e Food product to be tested (e.g., milk, juice, meat homogenate)
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« Nisin solution

e Target microorganism

» Sterile stomacher bags, homogenizer, or blender

e Plating medium (e.g., Plate Count Agar, selective agar)
o Sterile diluent (e.g., 0.1% peptone water)

 Incubator, water bath

Procedure:

o Prepare Food Samples: Aliquot the food product into sterile containers. If the food is solid, it
may need to be homogenized or blended.

o Spike Samples: Inoculate the food samples with a known concentration of the target
microorganism (e.g., 103 - 10" CFU/g or mL). Leave an un-inoculated control.

o Treat with Nisin: Add nisin solution to the inoculated samples to achieve the desired final
concentration(s). Include a positive control (inoculated, no nisin).

» Homogenize: Ensure the nisin is evenly distributed throughout the sample.

o Storage/lncubation: Store the samples under conditions that simulate the product's intended
shelf life (e.qg., refrigeration at 4°C, room temperature at 25°C).

» Microbial Analysis: At specified time intervals (e.g., Day 0, 1, 3, 7, 14), perform serial
dilutions of the samples and use spread plating or pour plating techniques to enumerate the
surviving microorganisms.

o Data Analysis: Plot the microbial count (log CFU/g or mL) versus time for each treatment to
determine the inhibitory effect of nisin.
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Caption: Workflow for testing the efficacy of nisin in a food matrix.

This protocol assesses the residual activity of nisin in a solution or food extract after exposure
to different conditions (e.g., pH, temperature, storage time) using an agar diffusion assay.[25]

Materials:

o Nisin solutions/extracts to be tested
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Indicator microorganism (e.g., Micrococcus luteus or Lactococcus lactis)
Agar medium (e.g., Tryptic Soy Agar)

Sterile Petri dishes

Sterile paper discs or well-borer

Nisin standards for calibration curve

Procedure:

Prepare Indicator Plates: Prepare agar plates and seed them with a lawn of the indicator
microorganism.

Apply Samples: Aseptically place sterile paper discs onto the agar surface or cut wells into
the agar. Pipette a fixed volume of the nisin standard solutions, control samples, and test
samples (which have been exposed to stability-testing conditions) onto the discs or into the
wells.

Incubation: Incubate the plates overnight at the optimal growth temperature for the indicator
strain.

Measure Zones of Inhibition: Measure the diameter of the clear zones of inhibition around
each disc/well.

Create Standard Curve: Plot the diameter of the inhibition zones for the nisin standards
against their known concentrations (on a log scale).

Determine Residual Activity: Use the standard curve to determine the concentration of active
nisin remaining in the test samples based on the size of their inhibition zones.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Expose Nisin Samples to Prepare Agar Plates Seeded
Test Conditions (pH, Temp) with Indicator Organism

N 7

Apply Nisin Standards &
Test Samples to Wells/Discs

:

Incubate Plates

:

Measure Diameters of
Inhibition Zones

:

Create Standard Curve
from Nisin Standards

Calculate Residual Nisin
Activity in Test Samples

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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